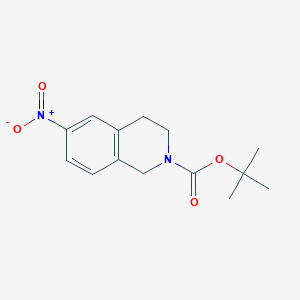

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-8-12(16(18)19)5-4-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMALXRXYAFPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573269 | |

| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186390-79-4 | |

| Record name | tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, registered under CAS number 186390-79-4, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its rigid, bicyclic core, a tetrahydroisoquinoline (THIQ) framework, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities. The presence of a nitro group at the 6-position offers a versatile chemical handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled deprotection under specific conditions. This unique combination of features makes it an invaluable building block for medicinal chemists engaged in the discovery and development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, a detailed synthetic protocol, its critical role as a synthetic intermediate, and essential safety information.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical entity in a research setting.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 186390-79-4 | |

| Molecular Formula | C₁₄H₁₈N₂O₄ | |

| Molecular Weight | 278.31 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage | Sealed in a dry environment at 2-8°C | |

| InChI Key | AKMALXRXYAFPLL-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Reaction Mechanism

The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the nitration of a Boc-protected tetrahydroisoquinoline.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a mixture of dioxane and 1N aqueous sodium hydroxide, add di-tert-butyl dicarbonate (1.5 equivalents).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane) to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 2: Synthesis of this compound

-

Cool a solution of tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1 equivalent) in concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the nitro group and the Boc-protecting group makes this compound a highly valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Gateway to 6-Amino-Tetrahydroisoquinoline Derivatives

The nitro group can be readily reduced to an amine, providing access to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This amino functionality serves as a key anchor point for the introduction of diverse substituents through various coupling reactions.

Illustrative Reduction Workflow

Caption: Reduction of the nitro group to an amine.

Experimental Protocol: Reduction of the Nitro Group

A common method for the reduction of the nitro group is catalytic hydrogenation:

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.

Building Block for Bioactive Molecules

The 6-amino-tetrahydroisoquinoline scaffold is a core component of various antagonists for G-protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The amino group can be acylated, alkylated, or used in cross-coupling reactions to build libraries of compounds for screening against various biological targets.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methylene protons of the tetrahydroisoquinoline ring (multiplets in the range of 2.7-4.7 ppm), and the aromatic protons. The aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and the methyl carbons. The methylene carbons of the heterocyclic ring and the aromatic carbons will also be present, with the carbon bearing the nitro group being significantly deshielded.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1680-1700 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺), which can be used to confirm the molecular weight of the compound.

Conclusion

This compound is a strategically designed synthetic intermediate that provides a reliable and versatile entry point to a diverse range of functionalized tetrahydroisoquinoline derivatives. Its importance in medicinal chemistry, particularly in the synthesis of GPCR antagonists and other bioactive molecules, is well-established. A clear understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the pursuit of novel therapeutic agents.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

-

tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). AbacipharmTech. Retrieved January 14, 2026, from [Link]

-

The Role of Tert-Butyl 6-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]

-

Metabolically Stable tert-Butyl Replacement. (2015). ACS Medicinal Chemistry Letters, 6(8), 913–917. [Link]

-

Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

substituted-3,4- dihydroisocoumarin-4- carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. (2023). Preprints.org. [Link]

-

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Lead Sciences. Retrieved January 14, 2026, from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13985–14015. [Link]

-

tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Synthesis of nitro-containing isoquinoline-1,3-diones with tert-butyl nitrite. (2022). Tetrahedron Letters, 103, 153993. [Link]

- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry,

tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a valuable intermediate in medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2][3] The introduction of a nitro group at the 6-position offers a versatile chemical handle for further molecular elaboration, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of nitrogen protection. This document details a preferred two-step synthetic route commencing from 1,2,3,4-tetrahydroisoquinoline, focusing on the strategic rationale, step-by-step experimental protocols, mechanistic insights, and characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and well-validated methodology.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of modern medicinal chemistry.[1] This heterocyclic motif is prevalent in a vast array of isoquinoline alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neurotropic properties.[2][4][5][6] The conformational rigidity and structural features of the THIQ core allow it to serve as an effective pharmacophore, capable of precise interactions with biological targets.

The target molecule, this compound, combines three key features:

-

The THIQ Core: Provides the fundamental structural framework for biological activity.

-

The N-Boc Group: A robust protecting group for the secondary amine, preventing its participation in undesired side reactions. It is stable under a wide range of conditions but can be removed cleanly under acidic conditions.

-

The 6-Nitro Group: This electron-withdrawing group serves two primary purposes. Firstly, it can modulate the electronic properties and biological activity of the molecule. Secondly, and more importantly, it is a highly versatile synthetic handle that can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions, enabling the generation of diverse compound libraries.

Strategic Synthesis Design and Retrosynthetic Analysis

Several synthetic strategies can be envisioned for the target molecule. A critical analysis of these routes is essential to select the most efficient and high-yielding pathway.

Possible Synthetic Routes

-

Route A: Nitration of Tetrahydroisoquinoline followed by N-Boc Protection. This approach involves the direct nitration of the parent THIQ ring, followed by protection of the secondary amine. However, nitration is performed under strong acidic conditions, which would protonate the basic secondary amine. The resulting ammonium cation is a powerful deactivating group and a meta-director, making regioselective nitration at the desired 6-position challenging and often resulting in poor yields and complex product mixtures.[7]

-

Route B: N-Boc Protection of Tetrahydroisoquinoline followed by Regioselective Nitration. This strategy reverses the order of steps. The initial protection of the nitrogen atom forms an N-Boc carbamate. This group deactivates the nitrogen, preventing its protonation, and acts as a mild ortho-, para-director in concert with the activating alkyl portion of the ring. This allows for a more controlled and regioselective electrophilic aromatic substitution (nitration) on the benzene ring, favoring the 6- and 8-positions. Steric hindrance from the fused ring system typically favors substitution at the less hindered 6-position. This is the preferred and most logical pathway.

-

Route C: De Novo Ring Construction. Methods like the Pictet-Spengler[8][9][10] or Bischler-Napieralski[11][12][13][14] reactions could be used, starting with a suitably substituted phenethylamine precursor (e.g., 4-nitrophenethylamine). While effective for creating the THIQ core, these routes often require more steps to prepare the necessary starting materials compared to modifying a commercially available THIQ core.

Selected Strategy: Pathway B

Based on the principles of regioselectivity and reaction control, Route B is the superior strategy. It provides the most direct and reliable pathway to the target molecule with predictable outcomes.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: Protocols and Mechanistic Discussion

This section provides detailed, step-by-step methodologies for the selected two-step synthesis.

Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

The first step involves the protection of the secondary amine of 1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dioxane or dichloromethane (DCM), add an aqueous solution of sodium hydroxide (1N NaOH, 1.5 eq).[15]

-

The resulting biphasic mixture is stirred vigorously at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in the organic solvent.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, separate the organic and aqueous layers.

-

Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two times.[15]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Data Presentation: Reagent Table for N-Boc Protection

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1,2,3,4-Tetrahydroisoquinoline | 133.19 | 10.0 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 12.0 | 1.2 |

| Sodium Hydroxide | 40.00 | 15.0 | 1.5 |

Expert Insight: The use of a biphasic system (e.g., Dioxane/Water or DCM/Water) with NaOH is highly efficient. The base activates the amine for nucleophilic attack on the Boc₂O, and the resulting Boc-protected product has high solubility in the organic phase, which simplifies the workup process via a simple extraction.

Step 2: Regioselective Nitration

This crucial step involves the electrophilic aromatic substitution on the electron-rich benzene ring of the N-Boc protected THIQ. Careful control of reaction conditions is paramount to ensure high regioselectivity for the 6-position and to prevent the formation of unwanted byproducts.

Experimental Protocol:

-

Cool a solution of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.

-

Slowly add potassium nitrate (KNO₃, 1.05 eq) to the cold sulfuric acid while stirring. Maintain the temperature below 5 °C. Stir until the KNO₃ is fully dissolved.

-

In a separate flask, dissolve tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C.

-

Add the nitrating mixture (KNO₃ in H₂SO₄) dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid under vacuum to yield this compound. The product can be further purified by recrystallization (e.g., from ethanol) if required.

Data Presentation: Reagent Table for Nitration

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | 233.31 | 10.0 | 1.0 |

| Potassium Nitrate (KNO₃) | 101.10 | 10.5 | 1.05 |

| Sulfuric Acid (98%) | 98.08 | - | Solvent/Catalyst |

Mechanistic Rationale & Trustworthiness: The N-acyl group is deactivating, but the benzylic CH₂ group is activating and ortho-, para-directing. The combined effect directs the incoming electrophile (NO₂⁺) primarily to the para position (C6) and the ortho position (C8). Due to the steric bulk of the fused aliphatic ring, the C6 position is significantly more accessible than the C8 position, leading to high regioselectivity for the desired 6-nitro isomer. Maintaining a low temperature (0 °C) is critical to minimize the rate of side reactions, such as di-nitration or oxidation, thereby ensuring a cleaner reaction profile and a high-purity product. This built-in control makes the protocol self-validating.

Overall Synthesis Workflow

The complete, validated pathway is summarized below.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. name-reaction.com [name-reaction.com]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. organicreactions.org [organicreactions.org]

- 15. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

An In-depth Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 186390-79-4), a key intermediate in modern medicinal chemistry and drug development. The document elucidates the compound's core physical and chemical properties, predictable spectroscopic signatures, and critical chemical reactivity. By exploring its synthetic utility and strategic applications, this guide serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic transformations and handling protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Identity and Structural Framework

This compound is a bifunctional organic molecule built upon the 1,2,3,4-tetrahydroisoquinoline scaffold. This core structure is prevalent in a wide range of natural products and pharmacologically active compounds, making its derivatives highly valuable in drug discovery. The molecule's utility is defined by two key features: a nitro group on the aromatic ring, which can be readily transformed into other functional groups, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which allows for controlled, sequential reactions.

Chemical Structure

The structural arrangement consists of a fused benzene ring and a dihydropyridine ring, with the critical functional groups positioned for maximum synthetic versatility.

Caption: 2D structure of the title compound.

Nomenclature and Identification

Proper identification is crucial for regulatory compliance and scientific accuracy. The compound is cataloged under several identifiers across chemical databases.

| Parameter | Value | Source(s) |

| CAS Number | 186390-79-4 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 278.31 g/mol | [2] |

| IUPAC Name | tert-butyl 6-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | [2] |

| Synonyms | tert-butyl 6-nitro-3,4-dihydro-2(1H)-isoquinolinecarboxylate | [1] |

| InChI Key | AKMALXRXYAFPLL-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical state and stability of the compound dictate its handling, storage, and application in various reaction conditions.

General Properties

These properties are essential for laboratory handling and experimental design.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Purity | ≥97% (Typical) | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the molecular structure. The presence of the large, nonpolar tert-butyl group and the aromatic ring suggests good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its polarity, imparted by the nitro and carboxylate groups, may allow for limited solubility in polar protic solvents like ethanol, but it is expected to be poorly soluble in water.

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. Below are the expected spectral characteristics based on its functional groups.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature a prominent singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets between 2.5 and 4.0 ppm. The aromatic protons would be observed in the downfield region (7.0-8.5 ppm), with splitting patterns dictated by the substitution on the benzene ring.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and distinct signals for the aliphatic and aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. The carboxylate C=O stretch is expected to produce a strong absorption band around 1680-1700 cm⁻¹. The nitro group will exhibit two characteristic stretching bands, one symmetric and one asymmetric, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[3][4]

Chemical Reactivity and Synthetic Strategy

The synthetic value of this compound lies in the orthogonal reactivity of its primary functional groups: the reducible nitro group and the acid-labile Boc-protecting group. This allows for selective manipulation, making it a versatile building block.

Key Reactive Sites

The molecule's design enables a predictable and controlled reaction sequence, which is a cornerstone of efficient molecular synthesis.

Caption: Primary reactive sites for synthetic transformation.

Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step, introducing a nucleophilic site for further elaboration, such as amide bond formation or reductive amination.

Objective: To synthesize tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 0.05-0.10 eq).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion, producing water as the only byproduct. The palladium catalyst provides a surface for the chemisorption of both hydrogen and the nitro compound, facilitating the reduction at a low energy cost.

Protocol: Deprotection of the Boc Group

Removal of the Boc group unmasks the secondary amine, enabling N-alkylation, N-arylation, or coupling reactions.

Objective: To synthesize 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM).

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the deprotection via TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Isolation: The resulting TFA salt can be neutralized with a base (e.g., aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.

Causality: The Boc group is designed to be stable to a wide range of conditions but labile to strong acids. TFA protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine cleanly and efficiently.

Applications in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a wide array of diseases.

-

Anti-Inflammatory Agents: Derivatives of the THIQ scaffold have been successfully developed as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[5] Overactivation of the STING axis is implicated in various autoimmune and autoinflammatory diseases.[5] The title compound serves as an ideal starting point for creating libraries of analogs to probe the structure-activity relationship (SAR) of STING inhibitors.

-

Oncology and Neurology: The THIQ core is present in numerous alkaloids with demonstrated biological activities, including antitumor and neuroprotective effects. This compound provides a synthetic entry point to novel analogs that may modulate complex biological pathways relevant to cancer and neurodegenerative disorders.

-

Drug Intermediate: As a versatile building block, it is commercially available for use in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[6]

Safety and Handling

Adherence to safety protocols is mandatory when handling this chemical.

GHS Hazard Classification

The compound is classified with the following hazards:

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 | [1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 | [1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [1] |

| STOT, Single Exposure | H335: May cause respiratory irritation | Warning | GHS07 | [1] |

Recommended Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]

References

-

Matrix Fine Chemicals. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

PubMed. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. [Link]

-

Palacios, E. G., et al. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy. [Link]

-

ResearchGate. Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions. [Link]

Sources

- 1. This compound | 186390-79-4 [sigmaaldrich.com]

- 2. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Spectroscopic Guide to tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Functional Group Analysis

tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Molecular Formula: C₁₄H₁₈N₂O₄, CAS: 186390-79-4) is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by three key regions, each contributing distinct and predictable features to its spectroscopic profile.

-

N-Boc (tert-butoxycarbonyl) Group: This bulky protecting group is crucial for modulating the reactivity of the secondary amine. Its nine equivalent protons and quaternary carbon provide unmistakable signals in NMR spectroscopy.[1]

-

3,4-Dihydroisoquinoline Core: This partially saturated heterocyclic system provides a rigid framework. The aliphatic protons of the tetrahydroisoquinoline ring will exhibit characteristic splitting patterns in ¹H NMR.

-

6-Nitroaromatic Ring: The electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, leading to predictable downfield shifts of the aromatic protons in ¹H NMR and characteristic stretching vibrations in IR spectroscopy.[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its constituent parts and data from analogous structures.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~8.0-8.2 | m | 2H | Ar-H | The protons ortho and para to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and shifted downfield. |

| ~7.3-7.5 | d | 1H | Ar-H | The proton meta to the nitro group will be at a relatively higher field compared to the other aromatic protons. |

| ~4.6 | s | 2H | N-CH₂-Ar | The benzylic protons adjacent to the nitrogen of the carbamate are expected to be a singlet due to the restricted rotation of the N-Boc group at room temperature. |

| ~3.7 | t | 2H | N-CH₂-CH₂ | These protons are adjacent to the nitrogen and will be deshielded, appearing as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.9 | t | 2H | CH₂-Ar | These benzylic protons will appear as a triplet, coupled to the adjacent N-CH₂ group. |

| 1.48 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will present as a sharp, intense singlet, a hallmark of the N-Boc protecting group.[1] |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~155 | C=O (carbamate) | The carbonyl carbon of the Boc group typically appears in this region. |

| ~147 | Ar-C-NO₂ | The carbon atom directly attached to the nitro group is significantly deshielded. |

| ~140 | Ar-C | Quaternary aromatic carbon. |

| ~135 | Ar-C | Quaternary aromatic carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~123 | Ar-CH | Aromatic methine carbon. |

| ~120 | Ar-CH | Aromatic methine carbon. |

| ~81 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~45 | N-C H₂-Ar | The benzylic carbon adjacent to the nitrogen. |

| ~42 | N-C H₂-CH₂ | The aliphatic carbon adjacent to the nitrogen. |

| ~29 | C H₂-Ar | The benzylic carbon. |

| ~28.5 | C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Predicted Infrared (IR) Data (ATR)

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~2975, 2930 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the dihydroisoquinoline ring and the tert-butyl group. |

| ~1695 | Strong | C=O stretch (carbamate) | The strong absorption of the carbamate carbonyl is a key diagnostic feature. |

| ~1520 | Strong | N-O asymmetric stretch | A characteristic and intense band for aromatic nitro compounds.[2][3] |

| ~1345 | Strong | N-O symmetric stretch | The second characteristic and intense band for aromatic nitro compounds.[2][3] |

| ~1250, 1160 | Strong | C-N stretch, C-O stretch | Associated with the carbamate and ether linkages of the Boc group. |

Predicted Mass Spectrometry (MS) Data (ESI+)

| m/z | Assignment | Rationale and Expert Insights |

| 279.13 | [M+H]⁺ | The protonated molecular ion. |

| 223.09 | [M+H - C₄H₈]⁺ | A characteristic fragmentation of the N-Boc group, corresponding to the loss of isobutylene (56 Da). |

| 177.07 | [M+H - Boc]⁺ | Loss of the entire Boc group (101 Da). |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating and are based on established best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction.

-

Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Caption: Workflow for ESI-MS analysis.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [6] * Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). [7][8] * Ensure the final solution is free of particulate matter; filter if necessary.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and intense signal for the molecular ion.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For instance, in NMR, the presence of the sharp singlet for the tert-butyl group at ~1.48 ppm serves as an internal validation of successful Boc-protection. [1]In IR, the simultaneous observation of the strong carbamate C=O stretch and the two intense N-O stretches of the nitro group confirms the presence of all key functionalities. In mass spectrometry, the characteristic neutral loss of 56 Da (isobutylene) from the molecular ion is a reliable indicator of the Boc group. [9][10]By cross-referencing the data from these independent techniques, a high degree of confidence in the structure and purity of the synthesized compound can be achieved.

References

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

IR: nitro groups. University of Calgary. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NMR sample preparation guidelines. [Link]

-

Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

-

Infrared Absorption Guide. Scribd. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. scribd.com [scribd.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Stability of tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of the critical quality attributes of tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines robust methodologies for purification, characterization, and stability assessment. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and consistency of this compound in research and manufacturing environments. The guide emphasizes the rationale behind experimental designs, offering field-proven insights into achieving high purity and ensuring long-term stability.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a dihydroisoquinoline core, a nitroaromatic moiety, and a tert-butyloxycarbonyl (Boc) protecting group. This unique combination of functional groups imparts specific chemical properties that are crucial to its role as a synthetic intermediate but also present challenges in terms of purity and stability. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the Boc group, though stable under many conditions, is sensitive to strong acids and high temperatures.[1][2] The dihydroisoquinoline structure itself can be susceptible to oxidation, leading to the formation of the corresponding aromatic isoquinoline.[3]

Given its importance as a building block in the synthesis of more complex, biologically active molecules, establishing a well-defined purity profile and understanding its degradation pathways are paramount for regulatory compliance and the successful development of safe and effective pharmaceuticals.[4][5]

Purification Strategies for Optimal Purity

Achieving high purity of this compound is essential to prevent the carry-over of impurities into subsequent synthetic steps. The polarity imparted by the nitro group and the carbamate functionality dictates the choice of purification techniques.

Crystallization: The Primary Purification Step

Crystallization is often the most effective method for purifying this compound on a large scale. The key to successful crystallization is the selection of an appropriate solvent system.

Rationale for Solvent Selection: The ideal solvent should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, with minimal loss of product in the mother liquor.[6] For polar nitroaromatic compounds, protic solvents or mixtures with water are often effective.[6][7]

Recommended Protocol for Recrystallization:

-

Solvent Screening: Begin by testing the solubility of the crude compound in a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, and toluene) at both room temperature and boiling point.

-

Optimal Solvent System: A mixed solvent system of ethanol and water is often highly effective.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

While the solution is still hot, add deionized water dropwise until a faint, persistent cloudiness is observed.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inner surface of the flask with a glass rod can induce nucleation.[7]

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum at a temperature not exceeding 50 °C.

-

Chromatographic Purification

For smaller scales or when crystallization fails to remove closely related impurities, column chromatography is the method of choice.

Rationale for Stationary and Mobile Phase Selection: The compound's polarity suggests that normal-phase silica gel chromatography is appropriate. The mobile phase should be optimized to achieve good separation between the desired product and any impurities.

Recommended Protocol for Column Chromatography:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The precise gradient should be determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed material onto the top of the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified compound.

-

Stability Assessment: A Proactive Approach

Understanding the stability of this compound is critical for defining storage conditions and re-test periods. Forced degradation studies are an essential tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8] These studies are conducted under conditions more stringent than accelerated stability testing as outlined in the ICH Q1A(R2) guideline.[9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

A Technical Guide to tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Strategic Building Block for Modern Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] This guide focuses on a particularly valuable derivative, tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 186390-79-4). We will explore the strategic rationale behind its design, detailing its synthesis, key chemical transformations, and applications. This document serves as a technical resource for researchers and drug development professionals, providing not only protocols but also the expert insights necessary to leverage this building block's full potential in creating novel therapeutics.

The Strategic Value Proposition: Why This Building Block?

At its core, this compound is an elegantly designed molecular scaffold that solves several challenges in medicinal chemistry simultaneously. Its utility arises from the orthogonal reactivity of its three key components:

-

The Tetrahydroisoquinoline (THIQ) Core: A proven pharmacophore that provides a rigid, three-dimensional structure capable of presenting substituents in precise vectors to interact with biological targets.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl group on the nitrogen serves a dual purpose. First, it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions. Second, its presence is critical for directing the regioselective nitration to the C-6 position of the aromatic ring.[2] This protection can be cleanly removed under acidic conditions, revealing the nitrogen for subsequent modification.

-

The C-6 Nitro Group: This electron-withdrawing group is the molecule's primary functional handle for diversification. It is not merely a placeholder but a versatile precursor to a crucial amino group via reduction. The resulting aniline moiety is a gateway to a vast array of chemical modifications, including amide bond formation, sulfonylation, and C-N cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

This combination of a privileged core with orthogonally reactive functional groups makes it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical & Spectroscopic Profile

A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 186390-79-4 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3] |

| Molecular Weight | 278.31 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, Sealed in dry conditions | [4] |

Characterization is typically confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS), with expected signals corresponding to the Boc group protons (~1.5 ppm), the aliphatic protons of the THIQ core (2.8-3.8 ppm), and the distinct aromatic protons influenced by the nitro group's electron-withdrawing nature.

Synthesis: A Study in Regiocontrol

The synthesis of the title compound is a multi-step process where each step is chosen for strategic reasons, culminating in the desired regiochemistry. The general pathway involves the formation of the THIQ core, followed by N-protection and, finally, selective nitration.

Synthetic Workflow Rationale

The most common methods for constructing the core THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[5][6] The Pictet-Spengler condensation, for instance, involves the reaction of a β-phenethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization. Once the 1,2,3,4-tetrahydroisoquinoline core is formed, the sequence of protection and nitration is critical. Attempting to nitrate the unprotected THIQ leads to a mixture of products and potential N-nitration, as the secondary amine is highly reactive under strong acidic conditions.[2] By first installing the Boc group, the nitrogen is rendered non-nucleophilic, and the N-acyl group directs electrophilic aromatic substitution primarily to the C-6 position (para to the benzylic methylene group), ensuring high regioselectivity.

Caption: General synthetic workflow for the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established chemical principles.

Step 1: N-Boc Protection of 1,2,3,4-Tetrahydroisoquinoline

-

Materials: 1,2,3,4-Tetrahydroisoquinoline, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate (aq.).

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM in a round-bottom flask.

-

Add a suitable base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Regioselective Nitration

-

Materials: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).

-

Procedure:

-

Caution: This reaction is highly exothermic and requires careful temperature control.

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated H₂SO₄ to -5 to 0°C.

-

Slowly add the N-Boc protected THIQ (1.0 eq) from Step 1, ensuring the internal temperature does not exceed 5°C.

-

Prepare a nitrating mixture by carefully adding fuming HNO₃ (1.1 eq) to cold H₂SO₄.

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, very carefully pour the reaction mixture onto crushed ice.

-

A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product.

-

The Building Block in Action: Key Transformations

The true utility of this reagent is realized through its subsequent transformations. The Boc and nitro groups provide orthogonal handles for a modular approach to library synthesis.

Caption: Key transformations of the title building block.

Transformation 1: Reduction of the Nitro Group

This is arguably the most critical reaction, converting the nitro group into a versatile primary amine.

-

Rationale: The 6-amino-THIQ derivative is a powerful intermediate for introducing diversity. The resulting aniline moiety can undergo a wide range of reactions, including amide coupling, sulfonylation, reductive amination, and Buchwald-Hartwig amination.

-

Protocol: Catalytic Hydrogenation

-

Materials: this compound, Palladium on Carbon (10% Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the nitro compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

-

Seal the vessel, evacuate, and backfill with H₂ gas (using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature under an H₂ atmosphere for 2-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate[4], which is often pure enough for subsequent steps.

-

-

Transformation 2: Deprotection of the Boc Group

This reaction unmasks the secondary amine of the THIQ core.

-

Rationale: Liberating the N-2 position allows for N-alkylation, N-arylation, or acylation, providing another vector for molecular diversification.

-

Protocol: Acidolysis with TFA

-

Materials: The Boc-protected THIQ derivative, Dichloromethane (DCM), Trifluoroacetic Acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in DCM.

-

Cool the solution to 0°C.

-

Add TFA (5-10 eq) dropwise.

-

Stir the reaction at 0°C to room temperature for 1-3 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The resulting product is the TFA salt of the deprotected amine. It can be converted to the free base by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent like ethyl acetate.

-

-

Strategic Application in a Medicinal Chemistry Campaign

The true power of this building block is its ability to facilitate rapid and logical SAR exploration. Consider a hypothetical campaign to develop a novel kinase inhibitor.

Objective: Synthesize a library of compounds to probe the binding pocket of a target kinase, using the 6-amino-THIQ core as a central scaffold.

-

Scaffold Synthesis: Prepare a multi-gram quantity of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate using the protocols described above.

-

Library Generation (Amide Coupling): In a parallel synthesizer or an array of vials, couple the 6-amino scaffold with a diverse set of commercially available carboxylic acids (R-COOH) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This explores the "R" group space.

-

Orthogonal Derivatization: Take a subset of the most promising amides from the initial screen. Remove the Boc group using TFA. The resulting secondary amine can then be functionalized, for example, via reductive amination with a set of aldehydes (R'-CHO), to explore the "R'" space at the N-2 position.

Caption: A modular approach to library synthesis using the building block.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its synthesis, while requiring careful control, is robust and yields a product rich with potential. The orthogonally protected functional groups—the Boc-amine and the latent amine of the nitro group—allow medicinal chemists to build molecular complexity in a controlled, stepwise manner. By mastering the synthesis and subsequent transformations of this versatile building block, research organizations can significantly enhance their ability to efficiently navigate chemical space and develop novel, high-value therapeutic candidates.

References

-

tert-Butyl 6-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | CAS 186390-79-4. (n.d.). Matrix Fine Chemicals. Retrieved January 14, 2026, from [Link]

-

Ganesan, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Pascual-Álvarez, A., et al. (2021). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

-

tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). Lead Sciences. Retrieved January 14, 2026, from [Link]

-

Ganesan, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 14, 2026, from [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. Available at: [Link]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]

- 4. tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate - Lead Sciences [lead-sciences.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

A Technical Guide to tert-Butyl 6-Nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Executive Summary: In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate emerges as a scaffold of significant interest, embodying a strategic triad of functionalities: a privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a synthetically versatile nitro group, and an amine-protecting tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth analysis of this compound's potential, detailing its core attributes, key chemical transformations, and strategic applications in the design of targeted drug libraries for oncology, neurodegenerative disorders, and infectious diseases. We present field-proven experimental protocols and logical workflows to empower researchers in leveraging this potent intermediate for accelerated drug development.

Section 1: The Molecular Scaffold - A Triad of Functionality

The utility of this compound[1] in drug discovery stems from the synergistic interplay of its three principal components. Each component offers distinct advantages that a medicinal chemist can exploit to generate molecular diversity and tune pharmacological properties.

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Structure

The THIQ scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in both natural products and clinically approved drugs.[2] Its rigid, three-dimensional architecture is adept at presenting substituents in defined spatial orientations, facilitating precise interactions with biological targets. THIQ-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and neuroprotective effects.[2][3][4][5][6] This inherent bioactivity makes the THIQ core an excellent starting point for library development against a multitude of diseases.

The Nitro Group (-NO₂): A Double-Edged Sword

The aromatic nitro group is a unique and potent functional group in drug design, acting as both a powerful modulator of electronic properties and a versatile synthetic handle.[7]

-

As a Pharmacophore: The nitro group's strong electron-withdrawing nature can significantly alter the electronic distribution within the molecule, influencing its binding affinity to target proteins and overall pharmacodynamic profile.[7][8][9] In some contexts, particularly under hypoxic conditions found in solid tumors or certain bacteria, the nitro group can be bioreductively activated to form reactive cytotoxic agents, a strategy intentionally used in designing hypoxia-activated prodrugs.[10][11]

-

As a Synthetic Handle: The true power of the nitro group in this scaffold lies in its capacity to be chemically reduced to a primary amine (aniline). This transformation is one of the most reliable and fundamental reactions in medicinal chemistry, unlocking a vast chemical space. The resulting aniline moiety is a nucleophilic center ripe for a plethora of subsequent derivatization reactions, including amide bond formations, sulfonylation, and transition-metal-catalyzed cross-coupling reactions.

Despite its utility, the nitro group is often flagged as a potential structural alert or toxicophore due to the possibility of in vivo reduction to reactive hydroxylamines, which can lead to toxicity.[8][11] This "double-edged sword" nature necessitates careful consideration. In later stages of drug development, if toxicity is a concern, the nitro group can often be replaced by a suitable bioisostere, such as a trifluoromethyl group or a cyano group, which can mimic its electronic properties with a potentially improved safety profile.[12][13][14][15]

The Boc Protecting Group (-Boc): Enabling Synthetic Strategy

The secondary amine of the THIQ core is a nucleophilic and basic center. Protecting this amine is crucial to prevent unwanted side reactions during subsequent synthetic manipulations, such as the nitration of the aromatic ring or derivatization of the aniline formed after nitro reduction.[16] The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several reasons:[17][18][19]

-

Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[17]

-

Mild Removal: It can be removed (deprotected) under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), which are orthogonal to many other protecting groups.[17][20][21][22][23] This orthogonality is critical for complex, multi-step syntheses.

The presence of the Boc group ensures that chemical transformations can be directed with precision to other parts of the molecule.

Section 2: Synthetic Pathways and Key Transformations

The strategic value of this compound lies in its position as a key intermediate from which vast libraries of diverse compounds can be generated. The workflow hinges on two pivotal transformations: the reduction of the nitro group and the subsequent deprotection of the Boc group.

Core Transformations: A Gateway to Diversity

The central synthetic strategy involves the sequential or interchangeable manipulation of the nitro and Boc groups. The most common pathway involves the reduction of the nitro group to an aniline, which is then elaborated into a variety of amides, ureas, sulfonamides, or biaryl structures before the final Boc deprotection.

Sources

- 1. TERT-BUTYL 6-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE | CAS 186390-79-4 [matrix-fine-chemicals.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB<sub>1</sub> receptor positive allosteric modulators (PAMs) [morressier.com]

- 15. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. BOC Protection and Deprotection [pt.bzchemicals.com]

- 18. Protective Groups [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Amine Protection / Deprotection [fishersci.co.uk]

- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 22. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 23. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reactivity of the Nitro Group in tert-Butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, primarily due to the versatile reactivity of the nitro moiety. This document will explore the electronic effects governing this reactivity, detail key transformations such as reduction to the corresponding amine, and discuss the potential for nucleophilic aromatic substitution. Methodologies, mechanistic insights, and practical considerations are presented to provide researchers, scientists, and drug development professionals with a thorough understanding and actionable knowledge for the application of this key building block in synthetic chemistry.

Introduction: The Significance of a Versatile Intermediate

This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules.[1] Its structure combines a 1,2,3,4-tetrahydroisoquinoline core, a common scaffold in numerous natural products and pharmaceuticals, with two key functional groups: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitro group on the aromatic ring.

The Boc group provides stability and prevents unwanted side reactions at the secondary amine, while the nitro group at the 6-position is the primary site of chemical manipulation. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, dictating its reactivity.[2][3] This guide will focus on the chemical transformations of this nitro group, which is a gateway to a variety of functional group interconversions crucial for the synthesis of complex molecular architectures.

Electronic Landscape and Reactivity Profile

The reactivity of the nitro group in this specific isoquinoline derivative is governed by several electronic factors. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[4] Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[4][5]

The interplay between the electron-withdrawing nitro group and the electronic nature of the dihydroisoquinoline ring system creates a unique reactivity profile. The key transformations of the nitro group in this context are primarily its reduction to an amine and its potential to act as a leaving group in nucleophilic aromatic substitution reactions.

Key Transformation: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis.[6][7] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. The resulting compound, tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a valuable building block for further functionalization.[8][9][10][11][12]

Methodologies for Nitro Group Reduction

A variety of methods can be employed for the reduction of the nitro group in this compound. The choice of reagent is critical to ensure chemoselectivity, particularly the preservation of the Boc protecting group.

3.1.1. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6][13]

-

Palladium on Carbon (Pd/C): This is a widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.[13]

-

Raney Nickel: This is another effective catalyst, particularly when dehalogenation is a concern in related substrates.[13]

-

Platinum(IV) Oxide (Adam's catalyst): This catalyst is also effective for the hydrogenation of nitroarenes.[6]

3.1.2. Metal-Mediated Reductions

Several metals in the presence of an acid are effective for the reduction of aromatic nitro compounds.[7]

-

Iron (Fe) in Acidic Media: A classic and cost-effective method.[13]

-

Tin(II) Chloride (SnCl2): A mild reagent that can be used for this transformation.[13]

-

Zinc (Zn) in Acidic Media: Another viable option for this reduction.[13]

3.1.3. Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as ammonium formate or formic acid, is used in the presence of a catalyst like Pd/C.[14][15] This method is often performed at room temperature and is known for its operational simplicity.[14]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

This protocol provides a step-by-step methodology for the reduction of this compound to tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H2)

-

Celite®

-

Rotary evaporator

-

Hydrogenation apparatus

Procedure:

-